mechanism of action of pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine in vitro
mechanism of action of pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine in vitro
Whitepaper: Elucidating the In Vitro Mechanism of Action of PY-TRIM-001
A Technical Guide to Characterizing a Novel VEGFR-2 Kinase Inhibitor
Abstract
This guide provides an in-depth technical overview of the in vitro methodologies required to elucidate the mechanism of action for the novel small molecule, pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, hereafter designated PY-TRIM-001. The structural composition of PY-TRIM-001, featuring a pyridinyl core and a 3,4,5-trimethoxy-benzyl moiety, suggests potential interaction with protein kinases. The pyridine scaffold is a privileged structure in numerous kinase inhibitors, while the trimethoxy-phenyl group is a known pharmacophore in agents targeting critical cellular processes.[1][2][3] This document outlines a systematic, multi-tiered approach based on the primary hypothesis that PY-TRIM-001 functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal receptor tyrosine kinase in angiogenesis.[4] We present a logical workflow progressing from direct biochemical validation to cellular target engagement, downstream pathway analysis, and functional phenotypic outcomes. Each section includes the scientific rationale, detailed experimental protocols, and exemplary data interpretation to guide researchers in the comprehensive characterization of this and similar candidate molecules.
Introduction: Rationale and Primary Hypothesis
The compound pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (PY-TRIM-001) is a novel chemical entity designed for oncological investigation. Its structure combines two moieties of significant pharmacological interest. The pyridine ring is a cornerstone of many FDA-approved kinase inhibitors, often serving as a hinge-binding motif within the ATP-binding pocket of the enzyme.[2][5][6] Concurrently, the 3,4,5-trimethoxyphenyl (TMP) group is famously associated with microtubule-destabilizing agents like combretastatin.[7][8] However, the TMP moiety also features in compounds designed to inhibit multiple oncogenic kinases, suggesting it can contribute to affinity and selectivity in this target class as well.[3]
Given that aberrant angiogenesis is a hallmark of cancer and that VEGFR-2 is the primary mediator of this process, it represents a high-value therapeutic target.[4][9][10] We hypothesize that PY-TRIM-001 acts as a direct inhibitor of VEGFR-2 kinase activity. This guide details the logical experimental cascade to rigorously test this hypothesis in vitro.
Biochemical Characterization: Direct Enzyme Inhibition
The foundational step in validating our hypothesis is to determine if PY-TRIM-001 directly inhibits the enzymatic activity of the isolated VEGFR-2 kinase domain. A robust, cell-free biochemical assay provides the clearest initial evidence of a direct interaction and allows for the determination of inhibitory potency (IC50).
Scientific Rationale
Biochemical kinase assays isolate the target enzyme, a substrate, and the energy source (ATP) from the complex cellular environment.[11] This allows for an unambiguous measurement of the compound's ability to interfere with the catalytic phosphotransfer reaction.[12] We will employ a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity. A reduction in ADP corresponds to inhibition.
Experimental Protocol: VEGFR-2 Kinase Assay (ADP-Glo™)
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Reagent Preparation : Prepare a serial dilution of PY-TRIM-001 in DMSO, followed by a further dilution in kinase buffer to achieve final assay concentrations (e.g., 10 µM to 0.1 nM). The final DMSO concentration must be kept constant across all wells (typically ≤1%).
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Kinase Reaction : In a 384-well plate, add 2.5 µL of 2X recombinant human VEGFR-2 kinase and 2.5 µL of a 2X substrate/ATP solution.
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Compound Addition : Add 1 µL of the diluted PY-TRIM-001 or control (DMSO for 100% activity, a known inhibitor like Sunitinib for 0% activity) to the appropriate wells.
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Incubation : Incubate the reaction plate at room temperature for 60 minutes.
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ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
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Luminescence Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes.
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Data Acquisition : Measure the luminescence signal using a plate reader.
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Data Analysis : Normalize the data to controls and plot the percent inhibition versus the log of PY-TRIM-001 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Inhibitory Potency and Selectivity
The potency of PY-TRIM-001 should be assessed against VEGFR-2 and other closely related kinases to establish a preliminary selectivity profile.
| Kinase Target | PY-TRIM-001 IC50 (nM) | Sunitinib IC50 (nM) (Reference) |
| VEGFR-2 | 8.5 | 9.0 |
| VEGFR-1 | 150.2 | 80.0 |
| PDGFRβ | 215.5 | 2.0 |
| FGFR1 | 450.8 | >1000 |
| c-Kit | 320.1 | 1.0 |
| Table 1: Hypothetical biochemical IC50 values for PY-TRIM-001, demonstrating potent and relatively selective inhibition of VEGFR-2. |
Cellular Target Engagement: Confirming Interaction in an Intact System
While a biochemical assay confirms enzyme inhibition, it does not prove the compound can reach and bind its target within the complex milieu of a living cell.[13] The Cellular Thermal Shift Assay (CETSA®) is the gold standard for verifying target engagement in an intact cellular environment.
Scientific Rationale
CETSA operates on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand. By treating cells with PY-TRIM-001, heating them across a temperature gradient, and then quantifying the amount of soluble (non-denatured) VEGFR-2, we can confirm direct binding.
Experimental Protocol: CETSA for VEGFR-2
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Cell Culture : Culture a relevant cell line expressing endogenous VEGFR-2 (e.g., HUVECs) to near-confluency.
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Compound Treatment : Treat cells with PY-TRIM-001 (e.g., at 10x biochemical IC50) or vehicle (DMSO) for 1-2 hours.
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Thermal Challenge : Aliquot the cell suspension into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
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Cell Lysis : Lyse the cells by freeze-thaw cycles.
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Fractionation : Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed.
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Protein Quantification : Collect the supernatant and quantify the amount of soluble VEGFR-2 at each temperature point using Western Blot or ELISA.
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Data Analysis : Plot the percentage of soluble VEGFR-2 against temperature for both treated and vehicle control samples. A rightward shift in the melting curve for the PY-TRIM-001-treated sample indicates target engagement.
Visualization: Target Engagement Workflow
Figure 1: Workflow for the Cellular Thermal Shift Assay (CETSA).
Downstream Pathway Modulation: Verifying Functional Inhibition
Confirming that PY-TRIM-001 binds VEGFR-2 in cells must be followed by demonstrating that this binding event functionally blocks the downstream signaling cascade. Upon activation by VEGF, VEGFR-2 autophosphorylates and subsequently phosphorylates key signaling nodes like PLCγ and ERK, leading to cell proliferation and migration.[4][9]
Scientific Rationale
Western blotting is a semi-quantitative technique used to measure the levels of specific proteins, including their phosphorylated (activated) forms. By stimulating cells with VEGF in the presence and absence of PY-TRIM-001, we can visualize its inhibitory effect on the VEGFR-2 pathway.
Experimental Protocol: Western Blot for Phospho-Proteins
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Cell Seeding and Starvation : Seed HUVECs and grow to 80% confluency. Starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.
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Inhibitor Pre-treatment : Pre-treat cells with varying concentrations of PY-TRIM-001 or vehicle for 2 hours.
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VEGF Stimulation : Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10 minutes.
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Cell Lysis : Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification : Determine the total protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
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Immunoblotting : Block the membrane and probe with primary antibodies against phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).
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Detection : Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands via chemiluminescence.
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Analysis : Quantify band intensity using densitometry software. Normalize phospho-protein levels to total protein levels.
Visualization: VEGFR-2 Signaling Pathway
Figure 2: Simplified VEGFR-2 signaling pathway indicating the inhibitory action of PY-TRIM-001.
Phenotypic Confirmation: Functional Cellular Assays
The final and most physiologically relevant in vitro step is to determine if PY-TRIM-001 can inhibit the complex cellular processes driven by VEGFR-2 signaling, namely endothelial cell proliferation and the formation of capillary-like structures.
Scientific Rationale
The HUVEC proliferation assay measures the anti-mitogenic effect of the compound, while the tube formation assay models the ability of endothelial cells to form the three-dimensional structures characteristic of angiogenesis. A positive result in these assays connects the molecular mechanism (kinase inhibition) to a relevant anti-cancer phenotype.
Experimental Protocol: HUVEC Tube Formation Assay
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Plate Coating : Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel®) and allow it to solidify at 37°C.
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Cell Suspension : Prepare a suspension of HUVECs in a low-serum medium containing VEGF.
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Compound Treatment : Add various concentrations of PY-TRIM-001 to the cell suspension.
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Seeding : Seed the HUVEC/compound mixture onto the solidified matrix.
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Incubation : Incubate the plate for 6-12 hours, allowing tube networks to form.
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Imaging : Stain the cells with a viability dye (e.g., Calcein AM) and capture images using a microscope.
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Analysis : Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software. Determine the EC50 for the inhibition of tube formation.
Data Presentation: Functional Cellular Potency
| Assay | Endpoint Measured | PY-TRIM-001 EC50 (nM) |
| HUVEC Proliferation | Inhibition of VEGF-stimulated cell growth | 25.4 |
| HUVEC Tube Formation | Disruption of capillary-like network formation | 15.8 |
| Table 2: Hypothetical EC50 values for PY-TRIM-001 in functional cell-based assays, demonstrating anti-angiogenic effects. |
Conclusion
The systematic in vitro evaluation outlined in this guide provides a robust framework for characterizing the mechanism of action of PY-TRIM-001. By progressing from direct biochemical inhibition of VEGFR-2 to confirmation of target engagement in cells, blockade of downstream signaling, and finally, inhibition of key anti-angiogenic phenotypes, this workflow establishes a strong, evidence-based foundation for its classification as a novel VEGFR-2 inhibitor. The data generated through these protocols are critical for informed decision-making in the preclinical drug development pipeline.
References
-
Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics. Available at: [Link]
-
Wang, Y., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Grädler, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]
-
Li, J., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry. Available at: [Link]
-
León, L. G., et al. (2008). Synthesis and Biological Activity of a 3,4,5-Trimethoxybenzoyl Ester Analogue of Epicatechin-3-gallate. Journal of Medicinal Chemistry. Available at: [Link]
-
Babu, D., & Tiyyagura, P. (2015). In-silico screening and in-vitro validation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. Bioinformation. Available at: [Link]
-
Lee, J., et al. (2020). Identification and Validation of VEGFR2 Kinase as a Target of Voacangine by a Systematic Combination of DARTS and MSI. Cancers. Available at: [Link]
-
Wodarczyk, C. (2013). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München. Available at: [Link]
- Google Patents. (2020). WO2020254408A1 - Pyridin-3-yl derivatives.
-
Al-Warhi, T., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Wang, Y., et al. (2020). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. RSC Advances. Available at: [Link]
-
Kurimchak, A. M., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research. Available at: [Link]
-
Zhang, W., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules. Available at: [Link]
-
Reaction Biology (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
-
Zhang, H., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
-
Kassab, A. E., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
He, S., et al. (2014). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Molecules. Available at: [Link]
-
Celtarys (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at: [Link]
-
Gomaa, M. S., et al. (2022). Synthesis and biological activity, and molecular modelling studies of potent cytotoxic podophyllotoxin-naphthoquinone compounds. RSC Advances. Available at: [Link]
-
European Journal of Medicinal Chemistry. (2017). A new series of 2,3,5-trisubstituted pyridine analogs as potent inhibitors of the IL-1β release. UPCommons. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Validation of VEGFR2 Kinase as a Target of Voacangine by a Systematic Combination of DARTS and MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy [mdpi.com]
- 11. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. reactionbiology.com [reactionbiology.com]

